molecular formula C7H10N2 B2568807 1-Methyl-4-cyclopropyl-1H-imidazole CAS No. 1337606-96-8

1-Methyl-4-cyclopropyl-1H-imidazole

Cat. No.: B2568807
CAS No.: 1337606-96-8
M. Wt: 122.171
InChI Key: WSMJRGQWZDXEJO-UHFFFAOYSA-N
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Description

1-Methyl-4-cyclopropyl-1H-imidazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of a cyclopropyl group attached to the imidazole ring adds unique chemical properties to this compound, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . The exact nature of these interactions and the resulting changes would depend on the specific structure of the imidazole derivative and the nature of its target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, often as a result of their interactions with various biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathways involved .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of 1-Methyl-4-cyclopropyl-1H-imidazole would depend on its specific targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-cyclopropyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization and aromatization .

Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed methylation of imidazole using methanol. Another method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-cyclopropyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methyl or cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of imidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Comparison with Similar Compounds

1-Methyl-4-cyclopropyl-1H-imidazole can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

IUPAC Name

4-cyclopropyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-4-7(8-5-9)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMJRGQWZDXEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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